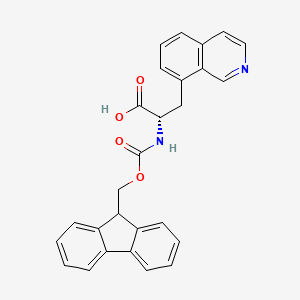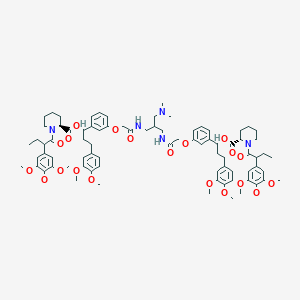![molecular formula C35H43Br2N3O2 B14069357 5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine](/img/structure/B14069357.png)
5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine is a complex organic compound with the molecular formula C35H43Br2N3O2.
Vorbereitungsmethoden
The synthesis of 5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine involves several steps. One common synthetic route includes the reaction of 2,3-diaminopyridine with 3-(octyloxy)benzaldehyde in the presence of a brominating agent. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted pyrido[3,4-b]pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Materials Science: It is used in the development of low band gap donor-acceptor type polymers, which have applications in organic electronics and photovoltaics
Wirkmechanismus
The mechanism of action of 5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine involves its interaction with specific molecular targets. The compound can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine can be compared with similar compounds such as:
5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-b]pyrazine: This compound has a similar structure but with different substitution patterns on the phenyl rings.
5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)quinoxaline: This compound has a quinoxaline core instead of a pyrido[3,4-b]pyrazine core.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic properties, which make it suitable for various advanced applications .
Eigenschaften
Molekularformel |
C35H43Br2N3O2 |
|---|---|
Molekulargewicht |
697.5 g/mol |
IUPAC-Name |
5,8-dibromo-2,3-bis(3-octoxyphenyl)pyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C35H43Br2N3O2/c1-3-5-7-9-11-13-21-41-28-19-15-17-26(23-28)31-32(40-34-33(39-31)30(36)25-38-35(34)37)27-18-16-20-29(24-27)42-22-14-12-10-8-6-4-2/h15-20,23-25H,3-14,21-22H2,1-2H3 |
InChI-Schlüssel |
GHXKICPUAWBOOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=CC(=C1)C2=NC3=C(C(=NC=C3Br)Br)N=C2C4=CC(=CC=C4)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069300.png)









